molecular formula C14H15N5 B2863733 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877782-32-6

7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2863733
CAS No.: 877782-32-6
M. Wt: 253.309
InChI Key: QBQHYYBIXUSPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development .

Properties

IUPAC Name

(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-8-12(17-15)19-14(16-9)13(10(2)18-19)11-6-4-3-5-7-11/h3-8,17H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQHYYBIXUSPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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